molecular formula C13H18O5 B14500323 2,4-Diethoxyphenyl ethyl carbonate CAS No. 64470-46-8

2,4-Diethoxyphenyl ethyl carbonate

Cat. No.: B14500323
CAS No.: 64470-46-8
M. Wt: 254.28 g/mol
InChI Key: OYGPDIMBHNQLFI-UHFFFAOYSA-N
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Description

2,4-Diethoxyphenyl ethyl carbonate is a chemical reagent utilized in organic synthesis and research applications. This compound is of particular interest as a potential synthetic intermediate or protecting group in the development of more complex molecules. The specific properties and mechanism of action for this compound are areas of active research. Researchers are advised to consult the scientific literature for detailed studies on its applications and behavior in chemical reactions. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

64470-46-8

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

(2,4-diethoxyphenyl) ethyl carbonate

InChI

InChI=1S/C13H18O5/c1-4-15-10-7-8-11(12(9-10)16-5-2)18-13(14)17-6-3/h7-9H,4-6H2,1-3H3

InChI Key

OYGPDIMBHNQLFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OC(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Transesterification of Dialkyl Carbonates

Transesterification represents the most widely employed method for synthesizing aryl carbonates due to its operational simplicity and compatibility with diverse substrates. In this approach, 2,4-diethoxyphenol reacts with a dialkyl carbonate—typically diethyl carbonate or dimethyl carbonate—under catalytic conditions.

Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the dialkyl carbonate. A base catalyst (e.g., potassium carbonate or sodium hydride) facilitates deprotonation of the phenol, enhancing its nucleophilicity. For example:
$$
\text{2,4-Diethoxyphenol} + \text{Diethyl Carbonate} \xrightarrow{\text{K}2\text{CO}3} \text{2,4-Diethoxyphenyl Ethyl Carbonate} + \text{Ethanol}
$$

Optimization Parameters

  • Catalyst Selection : Alkali metal carbonates (e.g., K$$2$$CO$$3$$) achieve yields of 60–75% for analogous reactions. Heterogeneous catalysts like graphitic carbon nitride (g-C$$3$$N$$4$$) offer improved recyclability, with yields up to 76% reported for ethylene carbonate transesterification.
  • Solvent Systems : Anhydrous dichloromethane or toluene is preferred to minimize hydrolysis side reactions.
  • Temperature : Reactions typically proceed at 80–100°C under reflux.
Table 1: Comparative Transesterification Conditions
Catalyst Solvent Temperature (°C) Yield (%) Source
K$$2$$CO$$3$$ Toluene 80 68
g-C$$3$$N$$4$$ Dichloromethane 70 72
NaH THF 60 65

Ethyl Chloroformate Coupling

Direct acylation of 2,4-diethoxyphenol with ethyl chloroformate provides a high-yielding alternative, particularly for laboratory-scale synthesis. This method avoids equilibrium limitations inherent to transesterification.

Reaction Protocol

  • Base Activation : 2,4-Diethoxyphenol is dissolved in anhydrous dichloromethane with a tertiary amine base (e.g., pyridine or triethylamine) to scavenge HCl.
  • Chloroformate Addition : Ethyl chloroformate is added dropwise at 0°C to minimize exothermic side reactions.
  • Workup : The mixture is stirred at room temperature, washed with acid/base solutions, and purified via recrystallization.

$$
\text{2,4-Diethoxyphenol} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{2,4-Diethoxyphenyl Ethyl Carbonate} + \text{HCl}
$$

Key Advantages

  • High Atom Economy : Minimal byproduct formation (HCl gas).
  • Rapid Kinetics : Reactions often complete within 2–4 hours.
Table 2: Chloroformate Coupling Performance
Base Solvent Time (h) Yield (%) Source
Pyridine Dichloromethane 3 85
Triethylamine THF 2 88

Enzymatic Synthesis

Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) offer enantioselective advantages for chiral carbonates, though applicability to 2,4-diethoxyphenyl derivatives remains unexplored.

Experimental Framework

  • Solvent-Free Systems : Reactions conducted in ionic liquids or supercritical CO$$_2$$ enhance enzyme stability.
  • Temperature Optimization : 40–50°C balances reaction rate and enzyme denaturation.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxyphenyl ethyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield 2,4-diethoxyphenol and ethyl alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 2,4-Diethoxyphenol and ethyl alcohol.

    Substitution: Various substituted phenyl ethyl carbonates.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2,4-Diethoxyphenyl ethyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Diethoxyphenyl ethyl carbonate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding or hydrophobic interactions. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The carbonate moiety can undergo hydrolysis, releasing active phenolic compounds that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-Formyl-3-Methoxyphenyl Carbonate (CAS 68922-01-0)

  • Molecular Formula : C₁₁H₁₂O₅
  • Molecular Weight : 224.21 g/mol
  • Key Structural Differences :
    • A methoxy (-OCH₃) group at the 3-position instead of ethoxy.
    • A formyl (-CHO) substituent at the 4-position.
  • Reactivity: The formyl group increases electrophilicity, making this compound more reactive in condensation reactions (e.g., Knoevenagel). The methoxy group provides moderate electron donation compared to ethoxy, altering regioselectivity in substitution reactions .

Ethyl (2-Methoxy-4-(2-Oxoethyl)Phenyl) Carbonate (CAS 30218-85-0)

  • Molecular Formula : C₁₂H₁₄O₅
  • Molecular Weight : 238.24 g/mol
  • Key Structural Differences :
    • A methoxy group at the 2-position and a ketone (-COCH₃) at the 4-position.
  • Applications : The ketone moiety enables participation in nucleophilic additions, distinguishing it from 2,4-diethoxyphenyl ethyl carbonate, which lacks such functionality. This compound is used in synthesizing heterocyclic compounds .

Ethyl 2-(4-Iodophenyl)Ethyl Carbonate (CAS 60075-76-5)

  • Molecular Formula : C₁₁H₁₃IO₃
  • Molecular Weight : 320.12 g/mol
  • Key Structural Differences :
    • An iodine atom at the 4-position of the phenyl ring.
    • An ethyl spacer between the carbonate and aromatic ring.
  • Properties : The iodine atom increases molecular weight and polarizability, enhancing solubility in polar solvents. This compound is utilized in radioimaging and cross-coupling reactions due to its iodine substituent .

[2,6-Dimethoxy-4-(Morpholine-4-Carbonyl)Phenyl] Ethyl Carbonate (CAS 1703-31-7)

  • Molecular Formula: C₁₆H₂₁NO₇
  • Molecular Weight : 339.34 g/mol
  • Key Structural Differences :
    • Morpholine carbonyl (-CO-N(C₂H₄)₂O) at the 4-position.
    • Methoxy groups at the 2- and 6-positions.
  • Applications : The morpholine moiety introduces basicity and hydrogen-bonding capacity, making this compound useful in pharmaceutical intermediates. Its larger size reduces volatility compared to 2,4-diethoxyphenyl ethyl carbonate .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2,4-Diethoxyphenyl ethyl carbonate 64470-46-8 C₁₃H₁₈O₅ 254.28 2,4-diethoxy, ethyl carbonate Reactive intermediate, electron-rich aromatic system
Ethyl 4-formyl-3-methoxyphenyl carbonate 68922-01-0 C₁₁H₁₂O₅ 224.21 3-methoxy, 4-formyl Condensation reactions, electrophilic substitutions
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate 30218-85-0 C₁₂H₁₄O₅ 238.24 2-methoxy, 4-ketone Nucleophilic additions, heterocyclic synthesis
Ethyl 2-(4-iodophenyl)ethyl carbonate 60075-76-5 C₁₁H₁₃IO₃ 320.12 4-iodo, ethyl spacer Radiolabeling, cross-coupling reactions
[2,6-Dimethoxy-4-(morpholine-4-carbonyl)phenyl] ethyl carbonate 1703-31-7 C₁₆H₂₁NO₇ 339.34 2,6-dimethoxy, morpholine carbonyl Pharmaceutical intermediates, hydrogen-bonding motifs

Key Research Findings

Synthetic Utility : Ethyl 4-formyl-3-methoxyphenyl carbonate (CAS 68922-01-0) demonstrates superior reactivity in aldehyde-mediated condensations compared to 2,4-diethoxyphenyl ethyl carbonate, which lacks an aldehyde group .

Polarity and Solubility : The iodine substituent in ethyl 2-(4-iodophenyl)ethyl carbonate (CAS 60075-76-5) increases its polarity, making it more soluble in polar aprotic solvents (e.g., DMF) than 2,4-diethoxyphenyl ethyl carbonate .

Pharmacological Potential: The morpholine-containing carbonate (CAS 1703-31-7) shows enhanced bioavailability due to its hydrogen-bonding capacity, a feature absent in 2,4-diethoxyphenyl ethyl carbonate .

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